ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a carboxylate group, and various aromatic substituents
Preparation Methods
The synthesis of ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate. This intermediate then undergoes cyclization with 4-methylaniline under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Scientific Research Applications
ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound’s aromatic and thiophene components make it a candidate for use in organic electronic materials, such as organic semiconductors or conductive polymers.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile starting material for various synthetic pathways.
Mechanism of Action
The mechanism of action of ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anti-inflammatory activity, it may modulate the activity of inflammatory mediators such as cytokines or prostaglandins .
Comparison with Similar Compounds
ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
4-{[(E)-(4-Methoxyphenyl)methylidene]amino}-N-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)benzenesulfonamide: This compound shares structural similarities but differs in its functional groups and overall reactivity.
Aroyl Hydrazones: These compounds also contain aromatic rings and hydrazone linkages, but their biological activities and synthetic routes may differ.
The uniqueness of ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C22H21NO5S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl (5Z)-4-hydroxy-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(4-methylphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C22H21NO5S/c1-4-28-22(26)19-20(25)18(12-14-7-10-16(24)17(11-14)27-3)29-21(19)23-15-8-5-13(2)6-9-15/h5-12,24-25H,4H2,1-3H3/b18-12-,23-21? |
InChI Key |
DFEIVBOFGDZUAA-AQEWOIMGSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=NC3=CC=C(C=C3)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)O)OC)SC1=NC3=CC=C(C=C3)C)O |
Origin of Product |
United States |
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